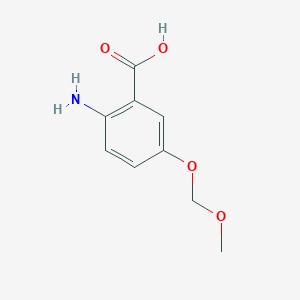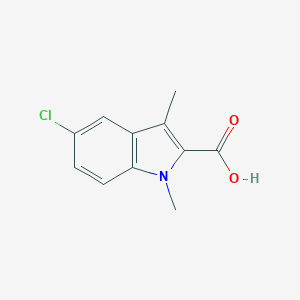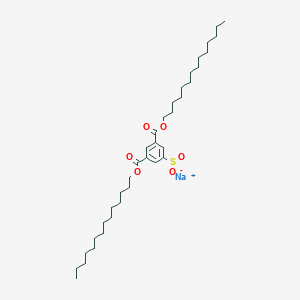
EC 407-720-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EC 407-720-8 is a synthetic organic compound with the molecular formula C36H61NaO6S and a molecular weight of 644.9 g/mol. This compound is characterized by its complex structure, which includes a benzene ring substituted with two tetradecyloxycarbonyl groups and a sulfinate group. It is primarily used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EC 407-720-8 typically involves the esterification of 3,5-dihydroxybenzenesulfonic acid with tetradecanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Esterification: 3,5-dihydroxybenzenesulfonic acid reacts with tetradecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
EC 407-720-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinate group to a sulfonic acid group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonic acid.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
EC 407-720-8 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of EC 407-720-8 involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific enzymes, modulating their activity and influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecylbenzenesulfonate: A widely used surfactant with a similar sulfonate group but different alkyl chain length.
Sodium 4-dodecylbenzenesulfonate: Another surfactant with a similar structure but different substitution pattern on the benzene ring.
Uniqueness
EC 407-720-8 is unique due to its dual tetradecyloxycarbonyl groups, which confer distinct amphiphilic properties. This makes it particularly effective in applications requiring strong surfactant properties and specific interactions with lipid membranes.
Propiedades
Número CAS |
155160-86-4 |
|---|---|
Fórmula molecular |
C36H61NaO6S |
Peso molecular |
644.9 g/mol |
Nombre IUPAC |
sodium;3,5-bis(tetradecoxycarbonyl)benzenesulfinate |
InChI |
InChI=1S/C36H62O6S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-35(37)32-29-33(31-34(30-32)43(39)40)36(38)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h29-31H,3-28H2,1-2H3,(H,39,40);/q;+1/p-1 |
Clave InChI |
XFTDZWCQVOEWCC-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)[O-])C(=O)OCCCCCCCCCCCCCC.[Na+] |
SMILES isomérico |
CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)[O-])C(=O)OCCCCCCCCCCCCCC.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)[O-])C(=O)OCCCCCCCCCCCCCC.[Na+] |
| 155160-86-4 | |
Pictogramas |
Irritant; Environmental Hazard |
Sinónimos |
sodium 3,5-bis(tetradecyloxycarbonyl)benzenesulfinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



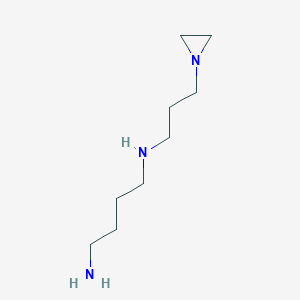
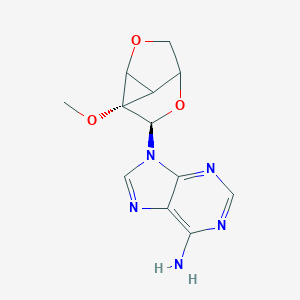

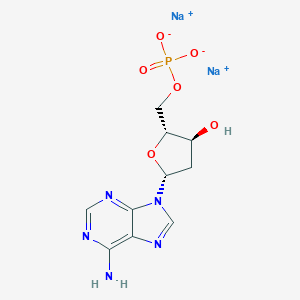
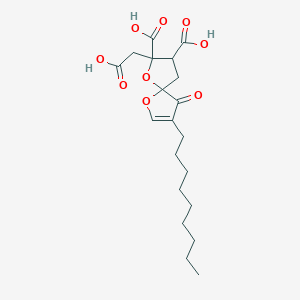
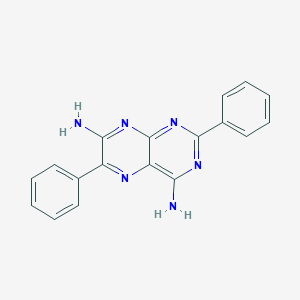
![ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B115997.png)
![2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane](/img/structure/B116001.png)

